5-Bromo-2,4-dimethylfuran-3-carboxylic acid
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Overview
Description
5-Bromo-2,4-dimethylfuran-3-carboxylic acid is a synthetic compound with the molecular formula C7H7BrO3 and a molecular weight of 219.034 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dimethylfuran-3-carboxylic acid typically involves the bromination of 2,4-dimethylfuran-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the furan ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form different derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products Formed
Scientific Research Applications
5-Bromo-2,4-dimethylfuran-3-carboxylic acid has been explored in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dimethylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo various transformations that contribute to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid: Similar in structure but differs in the position of the bromine atom and the presence of a benzofuran ring.
4,5-Dibromo-2-furoic acid: Contains two bromine atoms and differs in the substitution pattern on the furan ring.
2,5-Dimethyl-3-furoic acid: Lacks the bromine atom and has a different substitution pattern on the furan ring.
Uniqueness
5-Bromo-2,4-dimethylfuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and carboxylic acid groups allows for diverse chemical transformations and applications in various fields of research and industry.
Properties
IUPAC Name |
5-bromo-2,4-dimethylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-3-5(7(9)10)4(2)11-6(3)8/h1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVMFQGNASXNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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